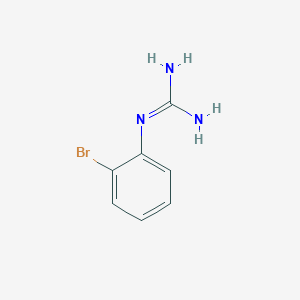

1-(2-Bromphenyl)guanidin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromophenyl)guanidine is a chemical compound with the molecular formula C7H8BrN3. It is a derivative of guanidine, a strong organic base that plays a crucial role in the metabolism of living organisms. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromophenyl)guanidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

Biology: The compound is studied for its potential biological activities, including its role as a kinase inhibitor and DNA minor groove binder.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

Target of Action

1-(2-Bromophenyl)guanidine, like other guanidine derivatives, has been found to have potential against various parasites . The primary targets of this compound are likely to be the parasites themselves, particularly those of the Leishmania genus . These parasites cause a collection of diseases known as leishmaniasis, which pose a significant public health issue .

Mode of Action

For instance, some guanidine derivatives have been found to permeabilize the membranes of parasites, promoting apoptosis . This suggests that 1-(2-Bromophenyl)guanidine may also interact with its targets by affecting their cell membranes.

Biochemical Pathways

Guanidine and its derivatives are known to have diverse effects on biochemical pathways . For instance, they can form highly polar regions of protein molecules or strong intermolecular hydrogen bonds . This suggests that 1-(2-Bromophenyl)guanidine may also affect various biochemical pathways, potentially leading to downstream effects such as cell death.

Pharmacokinetics

Studies on similar guanidine derivatives suggest that these compounds can have various adme (absorption, distribution, metabolism, and excretion) properties . For instance, some guanidine derivatives have been found to have high peak concentrations and areas under the concentration-time curve in the ileal content of broilers . These properties can impact the bioavailability of the compound, affecting its efficacy.

Result of Action

For instance, some guanidine derivatives have been found to have potent activity against parasites, which may be responsible for cell membrane destruction . This suggests that 1-(2-Bromophenyl)guanidine may also have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromophenyl)guanidine. For instance, factors such as temperature, nutrients, and light can affect the production of guanidine alkaloids in marine sponges . Similarly, environmental factors may also influence the action of 1-(2-Bromophenyl)guanidine.

Vorbereitungsmethoden

The synthesis of 1-(2-Bromophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These agents react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent . Industrial production methods often employ metal-catalyzed guanidylation reactions, which provide higher yields and better control over the reaction conditions .

Analyse Chemischer Reaktionen

1-(2-Bromophenyl)guanidine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can also occur, particularly in the presence of strong reducing agents.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce biaryl compounds.

Vergleich Mit ähnlichen Verbindungen

1-(2-Bromophenyl)guanidine can be compared with other guanidine derivatives, such as:

1-(4-Bromophenyl)guanidine: Similar structure but with the bromine atom in the para position, which can affect its reactivity and biological activity.

1-(2-Chlorophenyl)guanidine: The chlorine atom provides different electronic and steric effects compared to bromine, leading to variations in chemical behavior.

1-(2-Methylphenyl)guanidine: The methyl group introduces different steric hindrance and electronic properties, influencing the compound’s reactivity.

The uniqueness of 1-(2-Bromophenyl)guanidine lies in the specific positioning of the bromine atom, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

IUPAC Name |

2-(2-bromophenyl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,(H4,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXARZGKLZBBOQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=C(N)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607054 |

Source

|

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123375-81-5 |

Source

|

| Record name | N''-(2-Bromophenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methylphenyl)sulfonyl]leucine](/img/structure/B51261.png)

![2-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B51264.png)

![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)

![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)